molecular formula C10H9BrN2 B3010006 7-Bromo-N-methylisoquinolin-1-amine CAS No. 1546685-57-7

7-Bromo-N-methylisoquinolin-1-amine

Cat. No. B3010006
CAS RN: 1546685-57-7
M. Wt: 237.1
InChI Key: MYAFBXNMLMFQRI-UHFFFAOYSA-N
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Description

7-Bromo-N-methylisoquinolin-1-amine is a chemical compound with the molecular weight of 237.1 . It is a powder in physical form . The IUPAC name for this compound is 7-bromo-N-methylisoquinolin-1-amine .


Molecular Structure Analysis

The InChI code for 7-Bromo-N-methylisoquinolin-1-amine is 1S/C10H9BrN2/c1-12-10-9-6-8(11)3-2-7(9)4-5-13-10/h2-6H,1H3,(H,12,13) . This indicates the presence of a bromine atom at the 7th position of the isoquinoline ring and a methylamine group attached to the nitrogen of the isoquinoline .


Physical And Chemical Properties Analysis

7-Bromo-N-methylisoquinolin-1-amine is a powder in physical form . It is stored at room temperature .

Scientific Research Applications

Photophysical Studies and Luminescent Materials

The brominated isoquinoline core exhibits interesting photophysical properties. Scientists investigate its luminescence behavior, quantum yield, and excited-state dynamics. Additionally, they explore its use in developing luminescent materials for displays, sensors, and optoelectronic devices.

For additional details, you can find the compound on Sigma-Aldrich here . If you need any other assistance, feel free to reach out!

Safety And Hazards

The safety information for 7-Bromo-N-methylisoquinolin-1-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using respiratory protection in case of inadequate ventilation .

properties

IUPAC Name

7-bromo-N-methylisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-12-10-9-6-8(11)3-2-7(9)4-5-13-10/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAFBXNMLMFQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-N-methylisoquinolin-1-amine

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